Cas no 892502-07-7 (4-(1H-pyrazol-1-ylmethyl)phenylmethanamine)

4-(1H-pyrazol-1-ylmethyl)phenylmethanamine Chemical and Physical Properties
Names and Identifiers
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- [4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine
- Benzenemethanamine, 4-(1H-pyrazol-1-ylmethyl)-
- 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine
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- MDL: MFCD08271803
- Inchi: 1S/C11H13N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9,12H2
- InChI Key: PTNZUQYUPCUNSX-UHFFFAOYSA-N
- SMILES: C1(CN)=CC=C(CN2C=CC=N2)C=C1
4-(1H-pyrazol-1-ylmethyl)phenylmethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(1H-pyrazol-1-ylmethyl)phenylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30570-10.0g |
{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine |
892502-07-7 | 85% | 10.0g |
$1101.0 | 2023-02-14 | |
TRC | B530550-100mg |
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine |
892502-07-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-30570-1g |
{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine |
892502-07-7 | 95% | 1g |
$181.0 | 2023-09-05 | |
TRC | B530550-500mg |
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine |
892502-07-7 | 500mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-30570-0.5g |
{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine |
892502-07-7 | 95% | 0.5g |
$141.0 | 2023-09-05 | |
Enamine | EN300-30570-2.5g |
{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine |
892502-07-7 | 95% | 2.5g |
$354.0 | 2023-09-05 | |
A2B Chem LLC | AV26897-50mg |
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine |
892502-07-7 | 95% | 50mg |
$80.00 | 2024-04-19 | |
A2B Chem LLC | AV26897-500mg |
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine |
892502-07-7 | 95% | 500mg |
$184.00 | 2024-04-19 | |
A2B Chem LLC | AV26897-1g |
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine |
892502-07-7 | 95% | 1g |
$226.00 | 2024-04-19 | |
A2B Chem LLC | AV26897-2.5g |
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine |
892502-07-7 | 95% | 2.5g |
$408.00 | 2024-04-19 |
4-(1H-pyrazol-1-ylmethyl)phenylmethanamine Related Literature
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine
Introduction to 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine (CAS No. 892502-07-7) in Modern Chemical and Pharmaceutical Research
The compound 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine, identified by the CAS number 892502-07-7, represents a significant area of interest in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural features and potential applications in drug discovery, particularly in the development of novel therapeutic agents. The presence of both a pyrazole ring and a phenylmethylamino group suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.
Recent advancements in chemical biology have highlighted the importance of pyrazole derivatives in medicinal chemistry. Pyrazole scaffolds are known for their versatility and have been incorporated into a wide range of bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The structural motif of 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine positions it as a promising candidate for further investigation, particularly in the context of modulating enzyme activity and receptor binding.
In particular, the phenylmethylamino group (an amine derivative of benzyl alcohol) is a common pharmacophore found in many pharmacologically active compounds. This moiety has been shown to enhance solubility and bioavailability, while also contributing to interactions with biological targets. The combination of these features in 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine makes it an intriguing subject for synthetic chemists and pharmacologists alike.
Current research in this field has been focused on exploring the synthetic pathways and derivatization strategies that can be employed to modify this compound. By altering the substituents on the pyrazole ring or the phenyl ring, researchers aim to fine-tune the biological properties of the molecule. For instance, introducing fluorine atoms or other halogenated groups may enhance metabolic stability or binding affinity to specific targets.
One notable area of investigation has been the potential application of 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine in treating neurological disorders. The pyrazole core is known to interact with various neurotransmitter systems, suggesting that this compound could have effects on cognitive function, mood regulation, or pain perception. Preliminary studies have indicated that derivatives of this class may exhibit properties similar to those of known therapeutic agents used in neurology.
The synthesis of 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine involves multi-step organic reactions, typically starting from commercially available precursors such as 1-benzylpiperazine and 3-bromopyrazole. The key step involves nucleophilic substitution or condensation reactions that establish the linkage between the pyrazole ring and the phenylmethylamino group. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, which are crucial for moving from laboratory-scale production to larger-scale pharmaceutical manufacturing.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine and biological targets. These studies help predict binding affinities, identify potential side effects, and guide further optimization efforts. High-throughput screening (HTS) techniques have also been employed to rapidly assess the biological activity of this compound against various disease-related targets.
The pharmacokinetic properties of 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine are another critical area of focus. Researchers are interested in understanding how this molecule is absorbed, distributed, metabolized, and excreted by the body. This information is essential for designing clinical trials and determining appropriate dosing regimens. In vitro studies using liver microsomes or cell-based models have provided valuable insights into the metabolic pathways that may be involved.
Future directions in research may include exploring the use of 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine as a lead compound for structure-based drug design. By leveraging computational tools and experimental data, scientists can iteratively modify the structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, exploring its potential as an intermediate in larger synthetic schemes could open up new avenues for drug development.
In conclusion, 4-(1H-pyrazol-1-ylmethyl)phenylmethanamine (CAS No. 892502-07-7) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As our understanding of chemical biology continues to evolve, compounds like this one will undoubtedly play a crucial role in developing next-generation therapeutic agents.
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